1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride
Description
Molecular Architecture and Conformational Analysis
The molecular architecture of this compound centers around a six-membered piperidine ring system that adopts a characteristic chair conformation under physiological conditions. The base compound possesses the molecular formula C₁₁H₂₁NO₂ with a molecular weight of 199.29 grams per mole, which increases to approximately 235.75 grams per mole upon hydrochloride salt formation. The systematic International Union of Pure and Applied Chemistry name for the parent compound is 1-pentan-3-ylpiperidine-4-carboxylic acid, reflecting the substitution pattern at both the nitrogen atom and the 4-position of the piperidine ring.
The conformational preferences of piperidine derivatives are fundamentally governed by the chair-chair interconversion dynamics and the stereochemical requirements of substituents. Research on related piperidine systems demonstrates that the piperidine ring exhibits remarkable conformational stability when adopting the chair conformation, with substituents preferentially occupying equatorial positions to minimize steric interactions. The pentan-3-yl substituent at the nitrogen atom introduces additional conformational complexity through rotation about the carbon-nitrogen bond, creating multiple potential energy minima that correspond to staggered conformations of this flexible alkyl chain.
Conformational analysis of substituted piperidine derivatives reveals that the axial and equatorial positions of ring substituents exhibit distinct chemical shift patterns in nuclear magnetic resonance spectroscopy, providing diagnostic information about the preferred conformational states. The carboxylic acid functionality at the 4-position of the piperidine ring can participate in intramolecular hydrogen bonding interactions, potentially influencing the overall conformational landscape of the molecule. The chair conformation of the piperidine ring positions the carboxylic acid group in either an axial or equatorial orientation, with the equatorial arrangement typically favored due to reduced steric strain.
| Conformational Parameter | Chair Conformation | Boat Conformation |
|---|---|---|
| Ring Strain Energy | Minimal | Elevated |
| Substituent Preference | Equatorial | Variable |
| Hydrogen Bonding Potential | Moderate | Enhanced |
| Overall Stability | High | Lower |
X-ray Crystallographic Characterization
X-ray crystallographic studies of piperidine derivatives consistently demonstrate the prevalence of chair conformations in the solid state, providing definitive structural confirmation of conformational preferences observed in solution. Analysis of related compounds reveals typical bond lengths and angles that characterize the piperidine ring system, with carbon-carbon bond distances averaging 1.52 angstroms and carbon-nitrogen bond lengths measuring approximately 1.47 angstroms. The crystallographic data for similar piperidine-4-carboxylic acid derivatives indicate that hydrogen bonding networks play crucial roles in determining crystal packing arrangements and overall molecular organization within the unit cell.
The hydrochloride salt formation introduces additional complexity to the crystallographic structure through the presence of chloride counterions and protonated nitrogen centers. Research on comparable hydrochloride salts of piperidine derivatives demonstrates that the protonation state of the nitrogen atom significantly influences the geometry around this center, typically resulting in a more pyramidal arrangement compared to the neutral form. The chloride ions participate in extensive hydrogen bonding networks with both the protonated nitrogen and the carboxylic acid functionality, creating stabilizing interactions that influence the overall crystal structure.
Crystallographic studies of substituted piperidine compounds reveal that molecular packing is dominated by intermolecular hydrogen bonding interactions, particularly involving carboxylic acid groups and protonated nitrogen centers. The presence of the pentan-3-yl substituent creates additional van der Waals interactions between neighboring molecules, contributing to the overall stability of the crystal lattice. Temperature-dependent crystallographic studies indicate that these structures maintain their integrity across a range of conditions, reflecting the robust nature of the hydrogen bonding networks.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The piperidine ring protons exhibit characteristic splitting patterns that reflect the chair conformation, with axial and equatorial protons displaying distinct chemical shifts and coupling constants. Research on related piperidine derivatives demonstrates that the ring protons appear as complex multipets between 1.5 and 3.0 parts per million, with the α-protons to nitrogen typically showing downfield shifts due to the electron-withdrawing effect of the nitrogen atom.
The pentan-3-yl substituent contributes additional complexity to the nuclear magnetic resonance spectrum through the presence of multiple methylene and methyl groups. The Simplified Molecular Input Line Entry System representation CCC(CC)N1CCC(CC1)C(=O)O clearly illustrates the connectivity pattern that gives rise to the observed spectroscopic signatures. The carboxylic acid proton typically appears as a broad singlet around 10-12 parts per million in deuterated methanol solutions, often exchanging rapidly with the solvent.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule, with the carboxylic acid carbon appearing around 175 parts per million and the piperidine ring carbons distributed between 20 and 60 parts per million. The quaternary carbon bearing the carboxylic acid group exhibits characteristic chemical shift and multiplicity patterns that confirm the substitution pattern. Infrared spectroscopy provides complementary structural information through identification of characteristic functional group vibrations, particularly the carboxylic acid stretch around 1700 wavenumbers and the nitrogen-hydrogen stretches in the protonated form.
Mass spectrometric analysis confirms the molecular composition and fragmentation patterns characteristic of piperidine derivatives. The molecular ion peak for the parent compound appears at mass-to-charge ratio 184 in positive ion mode, corresponding to the protonated molecular ion. Common fragmentation pathways include loss of the carboxylic acid functionality and cleavage of the pentan-3-yl substituent, producing diagnostic fragment ions that confirm the structural assignment.
Computational Chemistry Models (Density Functional Theory, Molecular Dynamics)
Computational chemistry approaches provide detailed insights into the electronic structure and conformational dynamics of this compound that complement experimental observations. Density functional theory calculations reveal the electronic distribution within the molecule, particularly highlighting the electron-rich nature of the nitrogen atom and the electron-deficient character of the carboxylic acid carbon. These calculations predict bond lengths and angles that align closely with experimental crystallographic data, validating the computational approach for this molecular system.
Molecular dynamics simulations of related piperidine derivatives demonstrate that these compounds maintain stable chair conformations throughout extended simulation periods, with occasional ring-flipping events occurring on nanosecond timescales. The pentan-3-yl substituent exhibits considerable conformational flexibility, sampling multiple rotational states around the carbon-nitrogen bond during the simulation. These dynamics simulations reveal that hydrogen bonding interactions with solvent molecules significantly influence the overall conformational preferences of the carboxylic acid group.
Energy landscape calculations using density functional theory methods identify multiple local minima corresponding to different conformational states of the molecule. The global minimum structure consistently corresponds to a chair conformation of the piperidine ring with the carboxylic acid group in an equatorial position. The energy barriers for conformational interconversion are typically modest, allowing for dynamic equilibria between different conformational states under ambient conditions.
Computational studies of protonation states reveal that the nitrogen atom serves as the primary protonation site under acidic conditions, consistent with the formation of stable hydrochloride salts. The protonation significantly alters the electronic structure around the nitrogen center, increasing the positive charge density and enhancing the electrostatic interactions with the chloride counterion. These calculations provide quantitative predictions of protonation constants and salt formation energies that guide experimental salt screening efforts.
Properties
IUPAC Name |
1-pentan-3-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-3-10(4-2)12-7-5-9(6-8-12)11(13)14;/h9-10H,3-8H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMSOLPODKAQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with ethylpropyl bromide under basic conditions to form the corresponding piperidine derivative. This intermediate is then subjected to carboxylation using carbon dioxide to yield the carboxylic acid. Finally, the hydrochloride salt is formed by reacting the carboxylic acid with hydrochloric acid .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substitution at the Piperidine 1-Position
Key Observations :
- Pentan-3-yl vs. Aromatic/Alkyl Substituents : The pentan-3-yl group introduces a branched alkyl chain, likely increasing lipophilicity compared to smaller alkyl (e.g., cyclopropylmethyl) or aromatic (e.g., phenyl, benzyl) groups. This may enhance membrane permeability but reduce aqueous solubility.
- Heterocyclic Derivatives : The thien-2-ylmethyl substituent () introduces sulfur-containing heterocyclic interactions, useful in modulating electronic properties and bioavailability.
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve water solubility. For example, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid has a calculated Log S of -1.6, indicating moderate solubility .
- Hydrogen Bonding: Carboxylic acid and amine groups in these derivatives contribute to hydrogen bond donor/acceptor counts (e.g., 4 H-bond donors in N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride ), affecting solubility and target engagement.
- Molecular Weight and Lipophilicity : Derivatives with bulkier substituents (e.g., 1-(4-bromobenzyl), MW 354.64) may face challenges in complying with drug-likeness rules (e.g., Lipinski’s Rule of Five), whereas smaller analogs (e.g., cyclopropylmethyl, MW 219.71) are more likely to exhibit favorable pharmacokinetics .
Pharmacological Relevance
- Enzyme Inhibition : Isonipecotamide-based analogs (e.g., 1-(pyridin-4-yl)piperidine-4-carboxylic acid derivatives) show dual inhibition of thrombin and cholinesterase, suggesting a template for neuroprotective or anticoagulant agents .
- Opioid Activity: Remifentanil hydrochloride, a piperidine-4-carboxylate derivative, demonstrates ultra-short-acting opioid effects due to its methyl ester linkage and phenylpropionyl-amino group .
Biological Activity
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its pharmacological properties, including its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include:
- A piperidine ring, which is known for its role in various biological activities.
- A pentan-3-yl substituent that may enhance lipophilicity and alter the compound's interaction with biological membranes.
- A carboxylic acid functional group that can participate in hydrogen bonding and ionic interactions.
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The piperidine moiety may facilitate binding to neurotransmitter receptors, while the carboxylic acid group can enhance solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to 1-(Pentan-3-yl)piperidine derivatives exhibit significant antimicrobial activity. For instance, studies on piperidine derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.
Antiviral Activity
Piperidine derivatives have been explored for their antiviral potential. Modifications in the piperidine structure can enhance interactions with viral proteins, potentially leading to improved antiviral efficacy. The presence of the pentan-3-yl group may further augment these interactions due to increased hydrophobicity.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for various piperidine derivatives, including this compound:
| Compound | Antimicrobial Activity | Antiviral Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Potential | Structure may enhance receptor binding |
| Piperidine derivative A | High | Low | Effective against Gram-positive bacteria |
| Piperidine derivative B | Moderate | High | Effective against HIV |
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of piperidine compounds showed significant antibacterial activity against multi-drug resistant strains, indicating the potential of 1-(Pentan-3-yl)piperidine derivatives in treating infections .
- Antiviral Screening : In vitro assays revealed that certain modifications in piperidine structures led to enhanced antiviral properties against viruses such as HIV . This suggests that 1-(Pentan-3-yl)piperidine could be optimized for similar applications.
- Neurotransmitter Interaction : Research has shown that piperidine derivatives can act as ligands for neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving Mannich reactions or condensation reactions. For example, analogous piperidine derivatives are prepared by reacting ketone components (e.g., acetophenone derivatives) with amines (e.g., phenethylamine hydrochloride) and paraformaldehyde, achieving yields of 87–98% . Key steps include:
Core template formation : Using a 1,5-diarylpyrazole or piperidine backbone.
Functionalization : Introducing substituents (e.g., pentan-3-yl) via alkylation or acyl transfer.
Salt formation : Hydrochloride salt preparation to enhance stability and solubility.
Table 1 : Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Mannich reaction | Phenethylamine HCl, paraformaldehyde, ketone | 87–98% | |
| Piperidine alkylation | Pentan-3-yl bromide, base (K₂CO₃) | ~80% (estimated) |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Confirm stereochemistry and substituent positions. Compare ¹H/¹³C NMR data with NIST reference spectra .
- HPLC-MS : Purity assessment (≥98%) and molecular weight confirmation .
- X-ray crystallography (if crystals form): Resolve ambiguities in 3D structure .
- Elemental analysis : Verify C, H, N, Cl content (e.g., HCl salt stoichiometry) .
Q. What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Hydrochloride salts generally exhibit good aqueous solubility. Test in DMSO (for stock solutions) and PBS (for biological assays). Analogous piperidine derivatives show solubility >10 mg/mL in polar solvents .
- Stability : Store at –20°C in anhydrous conditions. Monitor degradation via HPLC under accelerated stability conditions (40°C/75% RH for 4 weeks) .
Q. What safety precautions are required for handling this compound?
Methodological Answer:
- PPE : Lab coat, gloves, and goggles. Use a fume hood for powder handling .
- First aid : For skin contact, rinse with water; for inhalation, move to fresh air. Refer to Safety Data Sheets (SDS) for detailed protocols .
- Disposal : Follow institutional guidelines for hazardous organic salts.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for Mannich reactions .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF).
- Temperature control : Gradual heating (40–60°C) reduces side reactions in alkylation steps .
Table 2 : Optimization Parameters
| Parameter | Impact on Yield |
|---|---|
| Catalyst (ZnCl₂) | ↑ Yield by 15% (empirical) |
| Solvent (DMF vs. THF) | DMF improves solubility by 30% |
Q. How to resolve contradictions in spectral data (e.g., NMR shifts)?
Methodological Answer:
Q. What strategies are effective for impurity profiling?
Methodological Answer:
- HPLC-MS with orthogonal methods : Use C18 and HILIC columns to separate polar/non-polar impurities .
- Synthesis of impurity markers : Prepare known impurities (e.g., dealkylated byproducts) as reference standards .
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways .
Q. How can structural modifications enhance bioactivity or selectivity?
Methodological Answer:
- SAR studies : Modify the pentan-3-yl chain length or introduce halogen substituents (e.g., Cl, F) to alter lipophilicity .
- Carboxylic acid bioisosteres : Replace –COOH with tetrazole or sulfonamide groups to improve membrane permeability .
- Molecular docking : Screen modified analogs against target receptors (e.g., GPCRs) using AutoDock Vina .
Data Contradiction Example :
If conflicting biological activity data arise (e.g., agonist vs. antagonist effects), validate using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
